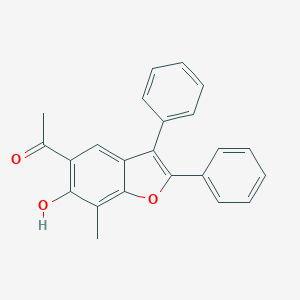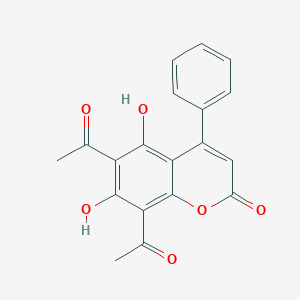
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide, commonly known as CMPS, is a sulfonamide-based compound that has been widely used in scientific research for its pharmacological properties. CMPS is a white crystalline powder that is soluble in dimethyl sulfoxide and ethanol but insoluble in water. This compound has been found to exhibit a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of CMPS is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. CMPS has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The exact mechanism of action of CMPS in its anti-tumor and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects:
CMPS has been found to have a range of biochemical and physiological effects. In animal studies, CMPS has been shown to reduce inflammation, pain, and fever. CMPS has also been found to inhibit the growth of cancer cells and protect neurons from damage. Additionally, CMPS has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPS is its wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. Additionally, CMPS has a low toxicity profile, making it safe for use in scientific research. However, one limitation of CMPS is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of CMPS is still not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on CMPS. One area of research is the development of more efficient synthesis methods to increase the yield and purity of CMPS. Additionally, further studies are needed to fully understand the mechanism of action of CMPS and its potential therapeutic applications. Another area of research is the development of novel derivatives of CMPS with improved pharmacological properties. Overall, CMPS is a promising compound with a wide range of potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of CMPS involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline, followed by the addition of phenylacetic acid under basic conditions. The resulting product is then purified through recrystallization to obtain pure CMPS. The synthesis of CMPS has been optimized to increase its yield and purity, making it more accessible for scientific research.
Scientific Research Applications
CMPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. CMPS has also been shown to possess anti-tumor activity, making it a potential chemotherapeutic agent. Additionally, CMPS has been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Properties
Molecular Formula |
C21H18ClNO4S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H18ClNO4S/c1-27-19-11-9-18(10-12-19)23(21(24)15-16-5-3-2-4-6-16)28(25,26)20-13-7-17(22)8-14-20/h2-14H,15H2,1H3 |
InChI Key |
OYWHVTYLMDBXBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)

